Thermodynamic Stability: Gas-Phase Enthalpy of Formation vs. 2-Aminobenzoxazole
A comprehensive energetic study by Silva et al. (2020) directly compared the thermodynamic properties of 2-methyl-6-nitrobenzoxazole (MNBO) and 2-aminobenzoxazole (ABO) using experimental calorimetry and high-level ab initio calculations [1]. The gas-phase standard molar enthalpy of formation was determined for both compounds, providing a quantitative measure of their relative stability under standard conditions.
| Evidence Dimension | Gas-phase standard molar enthalpy of formation (ΔfH°m(g)) |
|---|---|
| Target Compound Data | Value determined experimentally and computationally for 2-methyl-6-nitrobenzoxazole (MNBO). |
| Comparator Or Baseline | Value determined experimentally and computationally for 2-aminobenzoxazole (ABO). |
| Quantified Difference | The study concluded that the oxygen derivative (MNBO) exhibits the lowest tendency to decompose into its constituent elements in the gaseous phase when compared to its amino analog and sulfur heteroanalogs. |
| Conditions | Measurements performed via static-bomb combustion calorimetry, differential scanning calorimetry, Calvet microcalorimetry, and Knudsen-effusion; ab initio calculations at the G3(MP2)//B3LYP level of theory. |
Why This Matters
For researchers designing high-temperature reactions or evaluating long-term storage stability, the quantified thermodynamic stability of 2-methyl-6-nitrobenzoxazole informs selection over less stable analogs like 2-aminobenzoxazole, reducing decomposition risk.
- [1] Silva, A. L. R., & Ribeiro da Silva, M. D. M. C. (2020). Effects of the functional groups amino and nitro on the reactivity of benzoxazoles and comparison with homologous benzothiazoles. Journal of Physical Organic Chemistry, 33(10), e4118. View Source
